molecular formula C11H7BrN2O B11858639 3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine CAS No. 37643-96-2

3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine

Katalognummer: B11858639
CAS-Nummer: 37643-96-2
Molekulargewicht: 263.09 g/mol
InChI-Schlüssel: VEQQZSKFKWKNLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a bromine atom at the third position and a furan ring at the second position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with furan-2-carbaldehyde, followed by bromination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The bromination step can be carried out using bromine or N-bromosuccinimide in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-a]pyridines.

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Reduced derivatives of the furan ring.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furan ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Furan-2-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    2-(Thiophen-2-yl)imidazo[1,2-a]pyridine: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties.

Uniqueness

3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a furan ring, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

37643-96-2

Molekularformel

C11H7BrN2O

Molekulargewicht

263.09 g/mol

IUPAC-Name

3-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7BrN2O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H

InChI-Schlüssel

VEQQZSKFKWKNLU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=C(N2C=C1)Br)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.